molecular formula C16H16SSi B14300282 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane CAS No. 113688-56-5

3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane

Cat. No.: B14300282
CAS No.: 113688-56-5
M. Wt: 268.4 g/mol
InChI Key: ZXDJGEJNQLPSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-6-thia-3-silabicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure, which includes silicon and sulfur atoms

Preparation Methods

The synthesis of 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The silicon and sulfur atoms play crucial roles in these interactions, contributing to the compound’s unique reactivity .

Comparison with Similar Compounds

3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane can be compared with similar compounds such as:

    3,3-Diphenyl-6-aza-3-silabicyclo[3.1.0]hexane: This compound contains a nitrogen atom instead of sulfur, leading to different reactivity and applications.

    3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane:

These comparisons highlight the uniqueness of this compound, particularly its sulfur and silicon atoms, which contribute to its distinct chemical behavior and applications.

Properties

CAS No.

113688-56-5

Molecular Formula

C16H16SSi

Molecular Weight

268.4 g/mol

IUPAC Name

3,3-diphenyl-6-thia-3-silabicyclo[3.1.0]hexane

InChI

InChI=1S/C16H16SSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

ZXDJGEJNQLPSMF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(S2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.